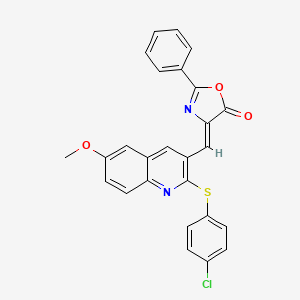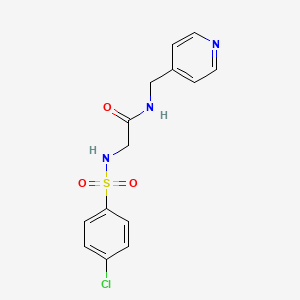
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of OXA-23, a class D β-lactamase enzyme that is responsible for resistance to carbapenem antibiotics in various bacteria. In
作用机制
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide inhibits the activity of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide by binding to the enzyme's active site. This prevents the enzyme from breaking down carbapenem antibiotics, thereby restoring their effectiveness against resistant bacteria.
Biochemical and Physiological Effects:
Studies have shown that N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide has no significant toxicity or adverse effects on human cells. However, it may have some effects on bacterial cells, such as altering their membrane permeability and reducing their ability to form biofilms.
实验室实验的优点和局限性
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide has several advantages for lab experiments. It is a potent and specific inhibitor of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide, making it a valuable tool for studying the role of this enzyme in antibiotic resistance. It is also relatively easy to synthesize and has low toxicity in human cells. However, its effectiveness may vary depending on the bacterial strain and the specific carbapenem antibiotic being used.
未来方向
There are several potential future directions for research on N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide. One area of interest is the development of new analogs with improved potency and specificity for N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide. Another direction is the study of the compound's effects on other bacterial enzymes and pathways involved in antibiotic resistance. Additionally, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide could be tested in animal models to evaluate its potential as a therapeutic agent for treating antibiotic-resistant infections.
合成方法
The synthesis of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide involves a series of chemical reactions. First, 4-chlorobenzohydrazide is reacted with ethyl chloroacetate to form 4-chloro-N-ethylbenzohydrazide. This compound is then reacted with 1,2,4-oxadiazole-5-carboxylic acid to form N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-chloroacetamide. Finally, this compound is reacted with phenyl magnesium bromide to form N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide.
科学研究应用
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide has been extensively studied for its potential as a therapeutic agent to combat antibiotic resistance. It has been shown to effectively inhibit the activity of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide, a class D β-lactamase enzyme that is responsible for resistance to carbapenem antibiotics in various bacteria, including Acinetobacter baumannii. Studies have also shown that N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide can enhance the activity of carbapenem antibiotics against carbapenem-resistant A. baumannii.
属性
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-12(20-16(23)11-24-15-5-3-2-4-6-15)18-21-17(22-25-18)13-7-9-14(19)10-8-13/h2-10,12H,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBPBEWBVPMDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


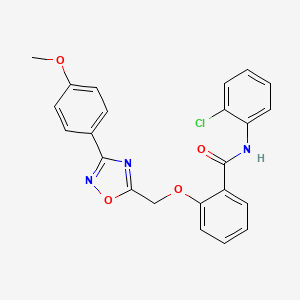


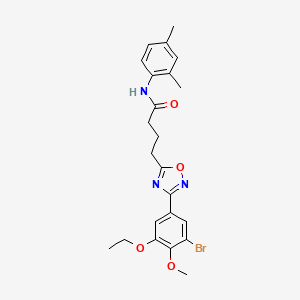
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)
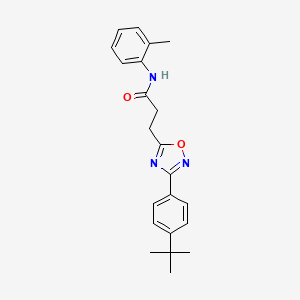
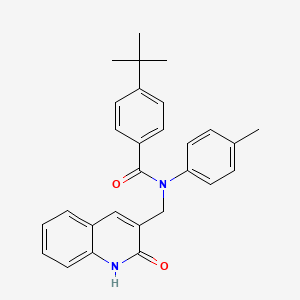
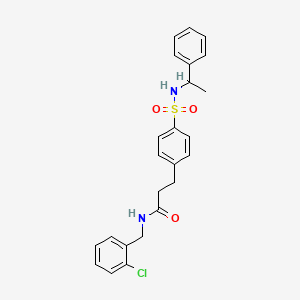

![2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7687525.png)

